Butyl 2,4-dinitrophenyl carbonate
CAS No.: 15741-91-0
Cat. No.: VC21046549
Molecular Formula: C11H12N2O7
Molecular Weight: 284.22 g/mol
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Specification
CAS No. | 15741-91-0 |
---|---|
Molecular Formula | C11H12N2O7 |
Molecular Weight | 284.22 g/mol |
IUPAC Name | butyl (2,4-dinitrophenyl) carbonate |
Standard InChI | InChI=1S/C11H12N2O7/c1-2-3-6-19-11(14)20-10-5-4-8(12(15)16)7-9(10)13(17)18/h4-5,7H,2-3,6H2,1H3 |
Standard InChI Key | UKVCWXQPMRARHZ-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | CCCCOC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Basic Information and Chemical Identity
Butyl 2,4-dinitrophenyl carbonate (CAS No. 15741-91-0) is an organic carbonate compound classified under organocarbonates. It features a butyl group connected to a 2,4-dinitrophenyl moiety through a carbonate linkage. The compound has garnered attention in organic chemistry research due to its unique structural features and reactivity profile.
The basic chemical identity parameters of this compound are summarized in Table 1:
Parameter | Value |
---|---|
CAS Number | 15741-91-0 |
Molecular Formula | C11H12N2O7 |
Molecular Weight | 284.22 g/mol |
IUPAC Name | butyl (2,4-dinitrophenyl) carbonate |
Standard InChI | InChI=1S/C11H12N2O7/c1-2-3-6-19-11(14)20-10-5-4-8(12(15)16)7-9(10)13(17)18/h4-5,7H,2-3,6H2,1H3 |
Standard InChIKey | UKVCWXQPMRARHZ-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)OC1=C(C=C(C=C1)N+[O-])N+[O-] |
Chemical Structure and Properties
The chemical structure of butyl 2,4-dinitrophenyl carbonate features a central carbonate group (-O-C(=O)-O-) that connects a butyl chain and a 2,4-dinitrophenyl group. The phenyl ring contains two nitro groups at positions 2 and 4, which significantly influence the compound's chemical behavior.
These nitro groups are strongly electron-withdrawing, which enhances the electrophilicity of the adjacent carbonate carbon. This electronic configuration makes the compound particularly reactive in nucleophilic substitution reactions, where it functions as an effective electrophile.
The physical properties of butyl 2,4-dinitrophenyl carbonate include:
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Physical state: Solid at room temperature
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Appearance: Slightly yellowish solid
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Solubility: Soluble in organic solvents such as chloroform and tetrahydrofuran
Synthesis Methods
The synthesis of butyl 2,4-dinitrophenyl carbonate typically involves the reaction between 2,4-dinitrophenol and butyl chloroformate. This reaction follows a nucleophilic substitution mechanism where the phenoxide ion from 2,4-dinitrophenol attacks the carbonyl carbon of butyl chloroformate, resulting in the formation of the carbonate linkage.
The general synthetic route can be represented as:
2,4-dinitrophenol + butyl chloroformate → butyl 2,4-dinitrophenyl carbonate + HCl
This synthesis is typically conducted in the presence of a base to neutralize the hydrogen chloride produced during the reaction. Commonly used bases include pyridine, triethylamine, or potassium carbonate .
Drawing comparisons with similar compounds, the synthesis methodology for butyl 2,4-dinitrophenyl carbonate shares similarities with that of bis(4-nitrophenyl) carbonate, which is synthesized from 4-nitrophenol and phosgene or its derivatives .
Reactivity and Chemical Behavior
Nucleophilic Substitution Reactions
Butyl 2,4-dinitrophenyl carbonate participates actively in nucleophilic substitution reactions, functioning primarily as an electrophile. This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro groups on the phenyl ring, which increase the electrophilicity of the carbonate carbon.
Research indicates that the compound reacts with various nucleophiles including amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates respectively. These reactions typically proceed through a nucleophilic attack at the carbonyl carbon, leading to the displacement of the 2,4-dinitrophenolate group, which serves as an excellent leaving group due to its stabilized negative charge .
Hydrolysis Behavior
Studies on similar compounds like bis(2,4-dinitrophenyl) carbonate provide insights into the hydrolysis behavior of butyl 2,4-dinitrophenyl carbonate. The hydrolysis of these compounds typically follows pseudo-first-order kinetics under excess water conditions .
Research by El Seoud et al. on bis(2,4-dinitrophenyl) carbonate showed that the hydrolysis rate is influenced by solvent composition, particularly in aqueous-organic mixtures such as acetonitrile-water. The hydrolysis mechanism likely involves a transition state that includes the carbonate and water molecules, as suggested by proton inventory studies .
Reaction with Thiolates
Kinetic studies on the reaction of similar compounds like 2,4-dinitrophenyl methyl carbonate with benzenethiolate anions have shown that these reactions follow pseudo-first-order kinetics under excess thiolate conditions. The Brønsted-type plots for these reactions typically show linear relationships with slopes (β) around 0.9, indicating concerted mechanisms without intermediate formation .
These reactions generally proceed faster than corresponding reactions with phenoxides of similar basicity, which can be explained by Pearson's "hard and soft acids and bases" principle, where the "softer" thiolate nucleophiles show higher reactivity toward the "soft" carbonyl carbon .
Applications in Research and Industry
Organic Synthesis Applications
Butyl 2,4-dinitrophenyl carbonate serves as a valuable reagent in organic synthesis, particularly for introducing carbonate or carbamate functionalities. Its high reactivity toward nucleophiles makes it useful in protective group chemistry, where it can be used to protect alcohols and amines through carbonate and carbamate formation, respectively.
The compound's utility extends to the synthesis of complex molecules in medicinal chemistry, where carbonate and carbamate linkages play important roles in drug design and development.
Analytical and Mechanistic Studies
Similar dinitrophenyl carbonates have been extensively used in mechanistic studies to understand nucleophilic substitution reactions, leaving group effects, and solvent influences on reaction rates. For instance, bis(2,4-dinitrophenyl) carbonate has been employed in studies examining the effects of solvent structure on reaction kinetics in binary mixtures like acetonitrile-water .
These compounds have also served as model systems for investigating general base catalysis in hydrolysis reactions, providing insights into catalytic mechanisms relevant to both synthetic chemistry and enzyme catalysis .
Comparative Analysis with Related Compounds
A comparison of butyl 2,4-dinitrophenyl carbonate with similar compounds reveals interesting structure-reactivity relationships. Table 2 presents a comparison of reactivity patterns among related carbonate compounds:
The data indicate that compounds containing the 2,4-dinitrophenyl group generally exhibit higher reactivity compared to those with only 4-nitrophenyl groups. This can be attributed to the enhanced electron-withdrawing effect of the two nitro groups, which further stabilizes the leaving group .
Analytical Methods for Characterization
Several analytical techniques are commonly employed for the characterization of butyl 2,4-dinitrophenyl carbonate:
Spectroscopic Methods
Infrared Spectroscopy (IR): Characteristic absorption bands for butyl 2,4-dinitrophenyl carbonate include:
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Carbonate C=O stretch: ~1750-1770 cm⁻¹
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NO₂ asymmetric stretch: ~1530-1550 cm⁻¹
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NO₂ symmetric stretch: ~1340-1360 cm⁻¹
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C-O stretching: ~1200-1250 cm⁻¹
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy can identify the butyl chain protons (typically 0.8-4.0 ppm) and the aromatic protons of the dinitrophenyl group (7.0-9.0 ppm). ¹³C NMR shows characteristic signals for the carbonate carbon (~150-155 ppm) and the carbon atoms bearing nitro groups (~140-150 ppm) .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and reaction monitoring. For TLC analysis, common solvent systems include hexane/ethyl acetate mixtures, with visualization often achieved using UV light due to the strong absorption of the dinitrophenyl group .
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. Common fragments observed include those resulting from the loss of the butoxy group, the carbonate group, and various nitro group-related fragments .
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